molecular formula C15H9N3O4 B5407097 Coumarine, 6-(4-nitrophenylazo)-

Coumarine, 6-(4-nitrophenylazo)-

Cat. No.: B5407097
M. Wt: 295.25 g/mol
InChI Key: ZLNYCWAMQINJTH-UHFFFAOYSA-N
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Description

Coumarine, 6-(4-nitrophenylazo)-, is a synthetic organic compound that belongs to the class of azo dyes. It is characterized by the presence of a coumarin moiety linked to a nitrophenylazo group. This compound is known for its vibrant color and is used in various applications, including dyeing and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarine, 6-(4-nitrophenylazo)-, typically involves the diazotization of 4-nitroaniline followed by coupling with a coumarin derivative. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and sodium hydroxide .

Industrial Production Methods

Industrial production of Coumarine, 6-(4-nitrophenylazo)-, follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Coumarine, 6-(4-nitrophenylazo)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Coumarine, 6-(4-nitrophenylazo)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Coumarine, 6-(4-nitrophenylazo)-, involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Coumarine, 6-(4-nitrophenylazo)-, is unique due to its combination of coumarin and nitrophenylazo groups, which confer distinct fluorescence and chemical reactivity. This makes it particularly valuable in applications requiring both properties .

Properties

IUPAC Name

6-[(4-nitrophenyl)diazenyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O4/c19-15-8-1-10-9-12(4-7-14(10)22-15)17-16-11-2-5-13(6-3-11)18(20)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNYCWAMQINJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC3=C(C=C2)OC(=O)C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801041291
Record name 2H-1-Benzopyran-2-one, 6-[2-(4-nitrophenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801041291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424817-86-7
Record name 2H-1-Benzopyran-2-one, 6-[2-(4-nitrophenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801041291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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